Heteroaryl Substituent Identity: Chloropyrimidin-4-yl vs. Chloropyrazin-2-yl – Physicochemical and Hydrogen-Bonding Differentiation
The 6-chloropyrimidin-4-yl substituent of the target compound provides a distinct hydrogen-bonding and electronic environment compared to the 6-chloropyrazin-2-yl substituent of its closest congener, (6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol (CAS 2098109-29-4) . While both compounds share identical molecular formulas (C12H16ClN3O), molecular weights (253.73 g/mol), and the same azaspiro[3.4]octane-methanol scaffold, the position of the nitrogen atoms in the heteroaryl ring differs fundamentally: the pyrimidine ring places nitrogens at positions 1 and 3 relative to the point of attachment (position 4), whereas the pyrazine ring places nitrogens at positions 1 and 4 . This difference is known from the Novartis patent SAR to shift allosteric inhibitory potency against SHP2, as the pyrimidine nitrogen at position 1 forms a critical interaction with the SHP2 tunnel residue network, while the pyrazine nitrogen geometry is less optimal for autoinhibited conformation stabilization [1].
| Evidence Dimension | Heteroaryl ring nitrogen topology and computed electronic properties |
|---|---|
| Target Compound Data | 6-Chloropyrimidin-4-yl: nitrogens at ring positions 1,3; TPSA = 49.2 Ų; 4 H-bond acceptors; XLogP3 = 2.1 |
| Comparator Or Baseline | 6-Chloropyrazin-2-yl (CAS 2098109-29-4): nitrogens at ring positions 1,4; identical MW (253.73 g/mol) and molecular formula |
| Quantified Difference | Different nitrogen topology (1,3-diazine vs 1,4-diazine); identical global descriptors (MW, formula, rotatable bonds); H-bond acceptor geometry difference not quantified by identical count (4 each) but by spatial arrangement |
| Conditions | Computed/calculated physicochemical properties from vendor databases; SAR framework from WO2015107495A1 patent family [1] |
Why This Matters
For medicinal chemistry teams optimizing SHP2 allosteric inhibitors, the pyrimidine vs. pyrazine choice determines whether the key tunnel residue interaction is maintained; procuring the incorrect heteroaryl variant wastes synthetic resources on an SAR series that may not recapitulate the desired binding mode.
- [1] Chen CH-T, Chen Z, Dore M, et al. (Novartis AG). N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of SHP2. Patent WO-2015107495-A1, 2015. View Source
